Physicochemical Profile: LogP and Hydrogen-Bonding Capacity vs. Unsubstituted 3-(Thiophen-3-yl)prop-2-yn-1-ol Scaffold
The addition of the morpholin-4-ylmethyl substituent at the thiophene 5-position fundamentally alters the physicochemical profile relative to the unsubstituted parent scaffold 3-(thiophen-3-yl)prop-2-yn-1-ol (CAS 170859-75-3). The target compound gains one tertiary amine nitrogen and one ether oxygen within the morpholine ring, increasing the hydrogen-bond acceptor count from 2 to 4 and the topological polar surface area from 44.5 Ų to 60.9 Ų [1]. The computed XLogP3 decreases from approximately 1.3 for the parent scaffold to 0.6 for the target compound, reflecting the hydrophilic contribution of the morpholine moiety [1]. These changes place the target compound closer to the center of CNS drug-likeness space (TPSA < 70 Ų; LogP < 3) compared to the more lipophilic parent [2].
| Evidence Dimension | Lipophilicity (XLogP3) / Hydrogen Bond Acceptor Count / Topological Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3 = 0.6; HBA = 4; TPSA = 60.9 Ų |
| Comparator Or Baseline | 3-(Thiophen-3-yl)prop-2-yn-1-ol (CAS 170859-75-3): XLogP3 ≈ 1.3 (estimated); HBA = 2; TPSA ≈ 44.5 Ų (estimated) |
| Quantified Difference | ΔXLogP3 ≈ −0.7; ΔHBA = +2; ΔTPSA ≈ +16.4 Ų |
| Conditions | Computed properties: XLogP3 3.0, Cactvs 3.4.8.24 (PubChem 2025 release) [1] |
Why This Matters
The reduced lipophilicity and increased TPSA of the target compound predict improved aqueous solubility and a CNS-favorable profile compared to the morpholine-free parent scaffold, relevant for neuroscience target-based screening library selection.
- [1] PubChem Compound Summary for CID 61742110, 3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol. National Center for Biotechnology Information, 2025. View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRX 2005, 2 (4), 541–553. View Source
